molecular formula C12H15BrN2O B1375289 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS No. 1316221-39-2

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Cat. No.: B1375289
CAS No.: 1316221-39-2
M. Wt: 283.16 g/mol
InChI Key: AXZHJLJMWWDMNI-UHFFFAOYSA-N
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Description

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is an organic compound with the molecular formula C12H15BrN2O. It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, alternative coupling agents and catalysts may be employed to reduce costs and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4); reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to target proteins or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with a piperazine ring instead of piperidine.

    1-(5-Bromopyridin-2-yl)ethan-1-one: Lacks the piperidine ring, simpler structure.

    1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone: Contains a trifluoromethyl group instead of bromine.

Uniqueness

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is unique due to the presence of both the bromopyridine and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZHJLJMWWDMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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